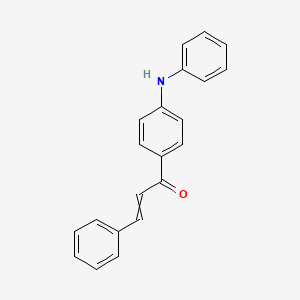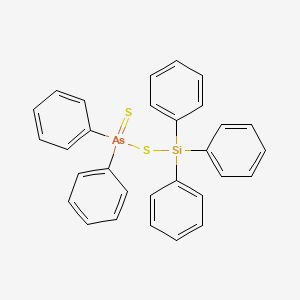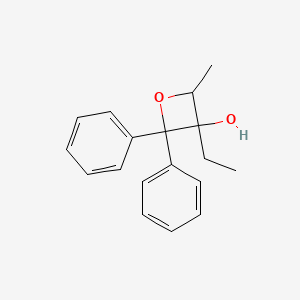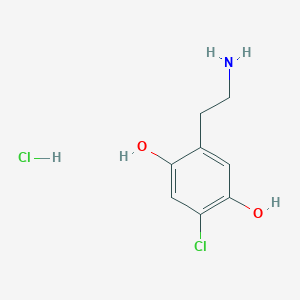
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is an organic compound that features a benzene ring substituted with an aminoethyl group, a chlorine atom, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzene-1,4-diol to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The amino group is then alkylated with ethylene oxide to introduce the aminoethyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- Tris(2-aminoethyl)amine
- N-(2-aminoethyl)ethanolamine
Uniqueness
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications compared to its analogs .
属性
CAS 编号 |
88441-13-8 |
|---|---|
分子式 |
C8H11Cl2NO2 |
分子量 |
224.08 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c9-6-4-7(11)5(1-2-10)3-8(6)12;/h3-4,11-12H,1-2,10H2;1H |
InChI 键 |
FZXOFQGDGCZBAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)Cl)O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


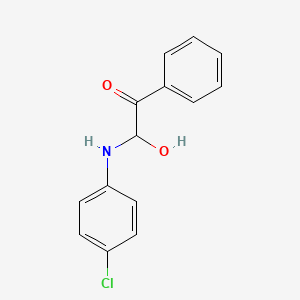
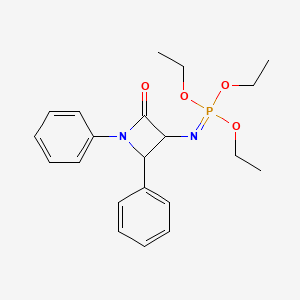
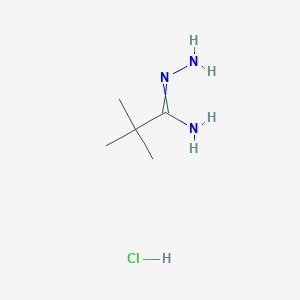

![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
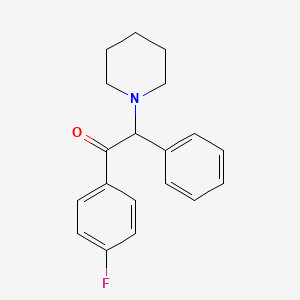
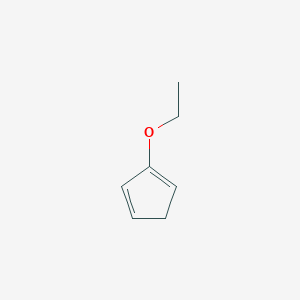
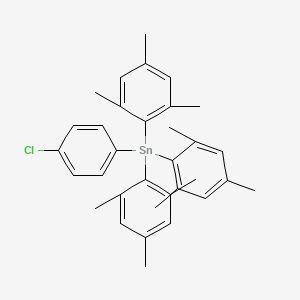
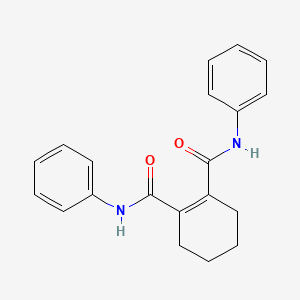
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
